molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1

Reduced haloperidol

Cat. No.: B1679253
CAS No.: 34104-67-1
M. Wt: 377.9 g/mol
InChI Key: WNZBBTJFOIOEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyhaloperidol is a metabolite of haloperidol, a widely used antipsychotic medication. Haloperidol is known for its efficacy in treating schizophrenia, acute psychosis, and other severe behavioral disorders. Hydroxyhaloperidol is formed through the reduction of the butyrophenone carbonyl group in haloperidol to a carbinol group .

Scientific Research Applications

Hydroxyhaloperidol has several scientific research applications:

    Chemistry: Used as a reference compound in the study of haloperidol metabolism and its derivatives.

    Biology: Investigated for its role in the metabolic pathways of haloperidol and its effects on biological systems.

    Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new antipsychotic drugs and formulations.

Mechanism of Action

Target of Action

Reduced haloperidol, a metabolite of haloperidol, primarily targets the dopamine receptors in the brain, particularly the D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and motor activity .

Mode of Action

this compound exerts its antipsychotic effect through strong antagonism of the dopamine receptor, mainly D2 . This antagonism, particularly within the mesolimbic and mesocortical systems of the brain, leads to a decrease in dopaminergic transmission .

Biochemical Pathways

One of the metabolic pathways of haloperidol involves the reduction of the molecule at the benzylic ketone to form an alcohol metabolite, known as this compound . This reduction process largely favors the conversion of haloperidol to this compound .

Pharmacokinetics

The metabolism of haloperidol involves several steps, including glucuronidation, reduction to form this compound, and CYP-mediated oxidation . CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans . The elimination half-life of haloperidol is about 3 weeks, and the time to steady-state is about 3 months .

Result of Action

The action of this compound leads to changes in the excitability of striatal neurons and affects the ratio of inhibitory/excitatory synaptic transmission . This can result in a range of effects, including the reduction of psychotic symptoms and potential motor side effects .

Action Environment

Environmental factors, such as the patient’s health status and the presence of other medications, can influence the action, efficacy, and stability of this compound. For instance, in critically ill patients, haloperidol may reduce mortality and likely result in little to no change in the occurrence of serious adverse events .

Future Directions

Interethnic and pharmacogenetic differences in haloperidol metabolism may explain the observations . This proposal should be tested in randomized controlled trials .

Biochemical Analysis

Biochemical Properties

Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to this compound include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .

Cellular Effects

Some studies suggest that elevated plasma concentrations of this compound or high ratios of this compound to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that this compound may influence cell function, possibly through its interactions with dopamine receptors .

Molecular Mechanism

It is known that this compound can be reconverted back to the parent drug, haloperidol . This suggests that this compound may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .

Temporal Effects in Laboratory Settings

It is known that the interconversion process largely favors the reduction of haloperidol to this compound, but not vice versa . This suggests that the effects of this compound may change over time, possibly due to its conversion back to haloperidol .

Dosage Effects in Animal Models

Studies have shown that haloperidol and its metabolites, including this compound, display preferential activity at sigma receptors compared to dopamine D-2 receptors .

Metabolic Pathways

This compound is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to this compound and by CYP-mediated oxidation .

Transport and Distribution

It is known that this compound can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.

Subcellular Localization

Given that this compound can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyhaloperidol can be synthesized through the reduction of haloperidol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of hydroxyhaloperidol involves large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity hydroxyhaloperidol .

Chemical Reactions Analysis

Types of Reactions

Hydroxyhaloperidol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxyhaloperidol is unique in its specific metabolic pathway and its role as an intermediate in the metabolism of haloperidol. Its distinct pharmacokinetic properties and interactions with dopamine receptors make it an important compound for understanding the overall pharmacology of haloperidol and its metabolites .

Properties

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of lithium aluminum hydride and 50 ml of tetrahydrofuran, was gradually added a solution of 5.0 g of 1-[β-(p-fluorobenzoyl)propionyl]-4-(p-chlorophenyl)-4-hydroxypiperidine in 40 ml of tetrahydrofuran. The mixture was stirred at room temperature for one hour, and at 60°to 65°C for 4 hours. Then 15 ml of cold water was added dropwise to the reaction mixture while the mixture was kept below 20°C in an ice bath. The precipitate was filtered off and the tetrahydrofuran was removed from the filtrate by distillation under reduced pressure. The residue was kept cooled for 2 hours and the solid matter was collected by filtration, washed with water, and dried to obtain 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1 -butanol, melting at 128° - 130°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reduced haloperidol
Reactant of Route 2
Reactant of Route 2
Reduced haloperidol
Reactant of Route 3
Reactant of Route 3
Reduced haloperidol
Reactant of Route 4
Reduced haloperidol
Reactant of Route 5
Reduced haloperidol
Reactant of Route 6
Reactant of Route 6
Reduced haloperidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.